molecular formula C18H23NO5 B6089392 N-(3-methoxyphenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide

N-(3-methoxyphenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide

Cat. No. B6089392
M. Wt: 333.4 g/mol
InChI Key: QPYXDYFTEKSINJ-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide, also known as MDL-29951, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been found to possess unique pharmacological properties, making it a promising candidate for the development of novel drugs.

Mechanism of Action

The exact mechanism of action of N-(3-methoxyphenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide is not fully understood. However, it has been proposed that N-(3-methoxyphenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide exerts its pharmacological effects by modulating the activity of various ion channels and receptors in the nervous system. N-(3-methoxyphenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide has been found to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. It has also been found to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide has been found to possess potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing the recruitment of immune cells to the site of inflammation. N-(3-methoxyphenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide has also been found to reduce the activity of nociceptive neurons, thereby reducing the perception of pain.

Advantages and Limitations for Lab Experiments

N-(3-methoxyphenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and yield. It has also been extensively studied in various animal models, making it a well-characterized compound for pharmacological studies. However, N-(3-methoxyphenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain experimental setups. It also has a short half-life in vivo, which can limit its effectiveness in certain therapeutic applications.

Future Directions

There are several future directions for the study of N-(3-methoxyphenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide. One potential direction is the development of novel drugs based on the structure of N-(3-methoxyphenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide for the treatment of various inflammatory and pain-related disorders. Another potential direction is the study of the mechanism of action of N-(3-methoxyphenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide in more detail, which could provide insights into the development of new drugs targeting ion channels and receptors in the nervous system. Finally, the study of the pharmacokinetics and pharmacodynamics of N-(3-methoxyphenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide could lead to the development of more effective and targeted therapeutic applications.

Synthesis Methods

N-(3-methoxyphenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide can be synthesized through a multistep process involving the reaction of 3-methoxyphenylacetonitrile with dimethyl malonate to obtain 3-cyano-4-(3-methoxyphenyl)-butanoic acid. This intermediate is then reacted with 1,3-dimethyl-2-nitrobenzene to obtain the desired compound, N-(3-methoxyphenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide. The synthesis of N-(3-methoxyphenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

N-(3-methoxyphenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to possess potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory and pain-related disorders. N-(3-methoxyphenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide has also been found to possess antiepileptic and neuroprotective properties, making it a potential candidate for the treatment of epilepsy and neurodegenerative disorders.

properties

IUPAC Name

N-(3-methoxyphenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO5/c1-17(2)11-18(7-8-23-17)14(10-15(20)24-18)16(21)19-12-5-4-6-13(9-12)22-3/h4-6,9,14H,7-8,10-11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYXDYFTEKSINJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(CCO1)C(CC(=O)O2)C(=O)NC3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide

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